molecular formula C11H25NO4S2 B14711948 S-2-((8-Methoxyoctyl)amino)ethyl thiosulfate CAS No. 21220-93-9

S-2-((8-Methoxyoctyl)amino)ethyl thiosulfate

Cat. No.: B14711948
CAS No.: 21220-93-9
M. Wt: 299.5 g/mol
InChI Key: DWXMWEXVGKTPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-2-((8-Methoxyoctyl)amino)ethyl thiosulfate is an organic compound that contains sulfur and nitrogen atoms It is a derivative of thiosulfuric acid and is characterized by the presence of an amino group attached to an octyl chain with a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((8-Methoxyoctyl)amino)ethyl thiosulfate typically involves the reaction of 8-methoxyoctylamine with thiosulfuric acid or its derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

S-2-((8-Methoxyoctyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, sulfides, and substituted amines. These products can have diverse applications depending on their chemical properties .

Scientific Research Applications

S-2-((8-Methoxyoctyl)amino)ethyl thiosulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-2-((8-Methoxyoctyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The compound can act as a sulfur donor, participating in redox reactions and influencing cellular processes. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    S-2-(dimethylamino)ethyl thiosulfate: A similar compound with a dimethylamino group instead of an 8-methoxyoctyl group.

    Thiosulfuric acid derivatives: Other derivatives of thiosulfuric acid with different substituents on the amino group.

Uniqueness

S-2-((8-Methoxyoctyl)amino)ethyl thiosulfate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the 8-methoxyoctyl group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

21220-93-9

Molecular Formula

C11H25NO4S2

Molecular Weight

299.5 g/mol

IUPAC Name

1-methoxy-8-(2-sulfosulfanylethylamino)octane

InChI

InChI=1S/C11H25NO4S2/c1-16-10-7-5-3-2-4-6-8-12-9-11-17-18(13,14)15/h12H,2-11H2,1H3,(H,13,14,15)

InChI Key

DWXMWEXVGKTPSE-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCCCNCCSS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.